
Methohexital
説明
Methohexital is an ultrashort-acting barbiturate anesthetic agent primarily used for induction and maintenance of anesthesia in procedures requiring rapid onset and recovery. It acts via potentiation of the gamma-aminobutyric acid (GABA) receptor complex, enhancing neuronal inhibition and inducing unconsciousness . Its pharmacokinetic profile includes an induction dose of 1.0–1.5 mg/kg intravenously (IV), achieving peak brain concentrations within 30 seconds and a clinical duration of 4–7 minutes due to rapid redistribution . Metabolism occurs in the liver through demethylation and oxidation, with renal excretion of inactive metabolites. This compound’s elimination half-life is 3.9 ± 2.1 hours, significantly shorter than older barbiturates like thiopental, owing to its higher hepatic clearance (10.9 mL·kg⁻¹·min⁻¹) .
This compound is particularly favored in electroconvulsive therapy (ECT) due to its minimal impact on seizure duration and hemodynamic stability. It is considered the "gold standard" in ECT anesthesia, as it suppresses sympathetic responses (e.g., hypertension and tachycardia) without shortening therapeutic seizures . Adverse effects include transient respiratory depression, hiccups, and rare but severe complications like laryngospasm or arrhythmias .
特性
IUPAC Name |
5-hex-3-yn-2-yl-1-methyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXKDOXHBHYTKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023287 | |
Record name | Methohexital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methohexital | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014617 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.24e-02 g/L | |
Record name | Methohexital | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014617 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
151-83-7 | |
Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-methyl-5-(1-methyl-2-pentynyl)-5-(2-propenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methohexital [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methohexital | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00474 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methohexital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methohexital | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOHEXITAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5B8ND5IPE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methohexital | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014617 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
準備方法
Alkylation of Barbituric Acid
Barbituric acid undergoes alkylation at the C5 position using ethyl bromide in the presence of a strong base such as sodium ethoxide. This reaction introduces an ethyl group, forming 5-ethylbarbituric acid. The substitution at C5 enhances lipid solubility, which is critical for the compound’s rapid onset of action.
Reaction Conditions :
-
Temperature: 60–80°C
-
Solvent: Anhydrous ethanol
-
Catalyst: Sodium ethoxide
Introduction of the N1 Side Chain
The N1 position of 5-ethylbarbituric acid is alkylated with 1-bromo-3-methylbutane to introduce a methylpentyl side chain. This step is performed under reflux conditions using dimethylformamide (DMF) as the solvent. The branched alkyl chain at N1 increases the compound’s affinity for GABA_A receptors, potentiating its anesthetic effects.
Formation of the Sodium Salt
The final step involves treating this compound with sodium hydroxide to form the water-soluble sodium salt. This conversion is essential for intravenous administration, as it improves solubility and stability in aqueous formulations.
Key Reaction Parameters :
Table 1: Synthesis Steps and Conditions
Step | Reagents | Conditions | Purpose |
---|---|---|---|
C5 Alkylation | Ethyl bromide, NaOEt | 60–80°C, ethanol | Introduce ethyl group |
N1 Alkylation | 1-Bromo-3-methylbutane | Reflux, DMF | Add methylpentyl side chain |
Sodium Salt Formation | NaOH | 25–30°C, aqueous phase | Enhance water solubility |
Formulation and Reconstitution Methods
This compound sodium is commercially available as a freeze-dried powder (BREVITAL®), requiring reconstitution for clinical use. The formulation strategy balances stability, sterility, and ease of administration.
Intravenous Administration
For induction of anesthesia, a 1% solution (10 mg/mL) is prepared by reconstituting 500 mg of this compound sodium with 50 mL of sterile water. Higher concentrations (>1%) are avoided due to increased risks of hemodynamic instability and injection-site complications.
Continuous Infusion
A 0.2% solution (2 mg/mL) is used for prolonged procedures. This is prepared by diluting 500 mg of this compound sodium in 250 mL of 5% dextrose or 0.9% sodium chloride. Isotonic diluents prevent hemolysis and ensure compatibility with intravenous lines.
Table 2: Reconstitution Guidelines for Clinical Use
Concentration | This compound Dose | Diluent Volume | Compatible Diluents |
---|---|---|---|
1% (10 mg/mL) | 500 mg | 50 mL | Sterile water |
0.2% (2 mg/mL) | 500 mg | 250 mL | 5% dextrose, 0.9% NaCl |
5% (50 mg/mL) | 500 mg | 10 mL | Sterile water (IM use only) |
Intramuscular and Rectal Formulations
For pediatric patients, a 5% solution (50 mg/mL) is prepared using sterile water or 0.9% sodium chloride. Rectal administration employs a 1% solution diluted in saline, achieving plasma concentrations of 6.9–7.9 µg/mL within 15 minutes.
Analytical Methods for Quality Control
Stability-indicating high-performance liquid chromatography (HPLC) is the gold standard for assessing this compound purity and detecting degradation products.
HPLC Methodology
A validated reverse-phase HPLC method uses a C18 column (250 mm × 4.6 mm, 5 µm) with a gradient mobile phase of phosphate buffer (pH 4.6) and acetonitrile. Detection is performed at 225 nm, with this compound eluting at ~28 minutes.
System Suitability Criteria :
Impurity Profiling
Forced degradation studies reveal this compound’s susceptibility to hydrolytic and oxidative stress:
Table 3: Forced Degradation Results
Condition | Degradation (%) | Major Degradants |
---|---|---|
5M HCl, 85°C, 120 min | 1.6 | None detected |
30% H₂O₂, 85°C, 120 min | 6.1 | RRT 0.59, 0.88 impurities |
5M NaOH, 85°C, 45 min | 7.7 | RRT 0.42 impurity |
Industrial Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance yield and reduce by-product formation. Critical quality attributes (CQAs) include:
化学反応の分析
科学研究への応用
メトヘキセタールは、特に医学と生物学の分野で、いくつかの科学研究への応用があります。
科学的研究の応用
Pharmacological Properties
Methohexital is known for its:
- Rapid Onset : Produces effects within 30 seconds of intravenous administration.
- Short Duration : Effects typically last for about 5 to 10 minutes, allowing for quick recovery.
- Minimal Cumulative Effects : Compared to other barbiturates, this compound leads to fewer residual effects post-sedation .
Induction of General Anesthesia
This compound is commonly used to initiate general anesthesia due to its rapid onset and minimal side effects. It is often administered before other anesthetic agents during surgical procedures .
Procedural Sedation
The drug is effective for sedation during diagnostic and therapeutic procedures, including:
- Endoscopies
- Cardiac catheterizations
- Imaging studies (CT and MRI scans)
Its quick action allows for efficient patient management during these interventions .
Electroconvulsive Therapy (ECT)
This compound is the preferred anesthetic in ECT due to its ability to reduce seizure threshold while prolonging seizure duration, which is crucial for the therapeutic efficacy of ECT in treating severe psychiatric disorders .
Pediatric Sedation
In pediatric settings, this compound has been utilized effectively for sedation during various procedures. Studies indicate that it produces rapid and brief sedation with minimal adverse effects, making it a suitable choice for children undergoing imaging or minor surgical procedures .
Emergency Medicine
This compound is employed in emergency departments for rapid sedation in cases of acute agitation or seizures. Its fast-acting properties allow healthcare providers to quickly manage distressed patients in critical situations .
Case Study 1: ECT Application
A study involving patients undergoing ECT demonstrated that this compound effectively facilitated anesthesia while maintaining hemodynamic stability. Patients reported minimal side effects, highlighting its safety profile in psychiatric care settings .
Case Study 2: Pediatric Use
In a clinical trial with pediatric patients requiring sedation for CT scans, this compound was administered both rectally and intramuscularly. Results showed that it was effective in achieving sedation without significant cardiorespiratory complications .
Data Table: Summary of Clinical Applications
Application | Description | Key Benefits |
---|---|---|
General Anesthesia | Induction agent before surgery | Rapid onset, short duration |
Procedural Sedation | Sedation during diagnostic/therapeutic procedures | Efficient patient management |
Electroconvulsive Therapy | Anesthetic agent for ECT | Reduces seizure threshold |
Pediatric Sedation | Used in children for imaging/surgical procedures | Minimal adverse effects |
Emergency Medicine | Rapid sedation for acute agitation/seizures | Quick management of distressed patients |
作用機序
類似の化合物との比較
メトヘキセタールは、チオペンタールナトリウムやチアミラルなどの他のバルビツール酸に似ています。 メトヘキセタールは、これらの化合物と区別するユニークな特性を持っています。
効力: メトヘキセタールは、チオペンタールやチアミラルよりも3倍強力です.
作用時間: メトヘキセタールは、チオペンタールナトリウムよりも作用時間が短いです.
けいれん閾値: 他の多くのバルビツール酸とは異なり、メトヘキセタールはけいれん閾値を低下させるため、特に ECT に適しています.
類似の化合物には、以下が含まれます。
- チオペンタールナトリウム
- チアミラル
- プロポフォール
- リドカイン
メトヘキセタールの急速な発現、作用時間の短さ、ユニークな薬理学的特性により、医療および研究の分野において貴重な化合物となっています。
類似化合物との比較
Comparison with Similar Compounds
Methohexital is compared below with thiopental, propofol, etomidate, and other agents based on pharmacokinetics, clinical efficacy, and safety.
This compound vs. Thiopental
Thiopental, a thiobarbiturate, shares structural similarities with this compound but differs in potency and metabolic clearance:
This compound’s methyl group at the N3 position (oxybarbiturate structure) confers faster hepatic metabolism and reduced cumulative effects compared to thiopental’s sulfur-containing thiobarbiturate structure .
This compound vs. Propofol
Propofol, a non-barbiturate hypnotic, is increasingly used due to rapid emergence, but this compound retains advantages in specific settings:
In ECT, this compound’s seizure-enhancing properties make it superior to propofol, which raises seizure thresholds . However, propofol is preferred for procedures requiring rapid cognitive recovery, such as outpatient surgery .
This compound vs. Etomidate
Etomidate, a carboxylated imidazole, is used for hemodynamically unstable patients but carries adrenal suppression risks:
This compound is safer than etomidate in patients at risk for adrenal insufficiency but less favorable in hypotensive individuals .
This compound vs. Benzodiazepines (Midazolam)
Midazolam, a benzodiazepine, is less commonly used due to prolonged sedation and anticonvulsant activity:
Parameter | This compound | Midazolam | References |
---|---|---|---|
Onset Time | 30 sec | 1–2 min | |
Anticonvulsant Effect | None | Strong (reduces seizure efficacy) | |
Recovery | Rapid (4–7 min) | Prolonged (>15 min) |
This compound is preferred in ECT and dental surgery where rapid awakening and seizure facilitation are critical .
生物活性
Methohexital, a barbiturate anesthetic, is primarily used for the induction of anesthesia and sedation. This compound exhibits significant biological activity through its interaction with the GABA (A) receptor, leading to enhanced inhibitory neurotransmission in the central nervous system. This article explores the mechanisms of action, pharmacokinetics, clinical applications, and safety profiles of this compound, supported by data tables and case studies.
This compound exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. It binds to a specific site on the GABA (A) receptor, increasing the duration that chloride ion channels remain open. This results in hyperpolarization of the postsynaptic neuron, decreasing neuronal excitability and inducing sedation or anesthesia .
Key Mechanisms
- GABA (A) Receptor Interaction : this compound enhances GABAergic activity by prolonging chloride ion channel opening.
- CNS Distribution : Peak concentrations in the brain occur approximately 30 seconds post-administration, followed by rapid redistribution to other tissues .
- Metabolism : The drug is metabolized in the liver through oxidation and demethylation, with inactive metabolites being excreted via the kidneys .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid onset and short duration of action. Following intravenous administration, its effects are typically observed within seconds, with a duration lasting about 4 to 7 minutes due to rapid redistribution from the central nervous system.
Parameter | Value |
---|---|
Bioavailability (rectal) | 17% |
Protein Binding | 73% |
Onset of Action (IV) | ~30 seconds |
Duration of Action | 4-7 minutes |
Half-Life | Varies based on redistribution and metabolism |
Clinical Applications
This compound is commonly utilized in various medical settings, particularly for procedural sedation in both adults and children. Its rapid onset and short duration make it ideal for brief procedures.
Case Studies
-
Pediatric Sedation :
- A study involving 648 pediatric patients showed an 85% efficacy rate for achieving sleep after administering this compound at a dose of 30 mg/kg. The average onset time was approximately 6 minutes .
- Side effects included hiccups (13%) and transient airway obstruction (4%), which were manageable without significant complications .
- Sedation for Imaging Procedures :
- Comparison with Other Agents :
Safety Profile
While this compound is generally considered safe for use in clinical settings, it does carry risks associated with respiratory depression and cardiovascular stability. Monitoring is essential during administration to manage any adverse events effectively.
Reported Side Effects
Q & A
Q. How can researchers optimize stereodivergent synthesis of Methohexital using dual-metal catalysis?
this compound’s enantioselective synthesis can be enhanced via Ni/Cu dual-catalyzed propargylation, as demonstrated by Xi-Hao Chang et al. (2024). Key parameters include catalyst ratios (e.g., NiCl₂·glyme/CuI = 1:1.2), reaction temperature (0–25°C), and solvent polarity (THF/MeOH). Characterization via NMR and HPLC ensures stereochemical fidelity .
Q. What analytical methods ensure this compound purity in pharmaceutical formulations?
Gas chromatography (GC) with flame ionization detection (FID) is validated for quantifying this compound. Parameters: 3% phase G10 column, 230°C column temperature, helium carrier gas (60 mL/min). System suitability requires ≥4.0 resolution between this compound and aprobarbital, with ≤2% RSD .
Q. How do researchers assess this compound’s hepatic impact compared to other barbiturates?
Comparative studies involve measuring liver enzymes (ALT, AST) and bilirubin levels post-administration in animal models. This compound’s plasma clearance (15–19%/hr) exceeds thiopental’s (5–15%/hr), reducing hepatic accumulation. Dose-response curves in canines show linear pharmacokinetics up to 1.5 mg/kg .
Advanced Research Questions
Q. How can EEG-based feedback systems control this compound anesthesia in human trials?
Closed-loop systems target median EEG frequency (2–3 Hz) as a pharmacodynamic marker. Infusion rates adjust dynamically using pharmacokinetic models (e.g., three-compartment). Validation includes responsiveness tests (tactile/acoustic stimuli) and spectral edge frequency monitoring. Recovery time correlates with EEG frequency returning to baseline (5.2 Hz) .
Q. What methodologies resolve contradictions in this compound pharmacokinetic data across species?
Interspecies variability requires allometric scaling and physiologically based pharmacokinetic (PBPK) modeling. For example, canine studies (Gentry et al.) show plasma EC₅₀ = 8.2 µg/mL for noxious stimulus suppression, differing from human models. Cross-validation via sparse sampling and Bayesian forecasting improves parameter estimation .
Q. How do researchers integrate PK/PD models for individualized this compound dosing?
Population modeling (NONMEM) identifies covariates (e.g., body weight, CYP2C19 genotype) affecting clearance. Adaptive feedback control uses maximum a posteriori Bayesian estimation to refine individual parameters. Phase III trials in dogs achieved stable plasma concentrations (±15% variation) using two-stage infusions (bolus + 0.4 mg/kg/min) .
Methodological Guidance
- Experimental Design : For anesthesia studies, randomize stimuli applications (e.g., every 1.5 minutes) to prevent habituation. Use C1-O EEG leads for stable impedance .
- Data Contradictions : Address interspecies differences by normalizing doses to body surface area and validating via microdialysis in target tissues .
- Ethical Compliance : Adhere to IACUC protocols for survival studies (e.g., canine recovery criteria: voluntary eye-opening, normalized reflexes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。